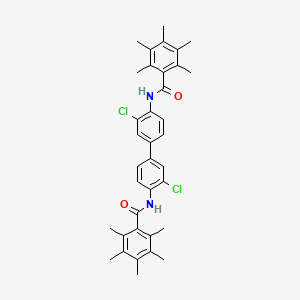![molecular formula C13H18N2O5S2 B5116713 4-{[5-(4-morpholinylcarbonyl)-3-thienyl]sulfonyl}morpholine](/img/structure/B5116713.png)
4-{[5-(4-morpholinylcarbonyl)-3-thienyl]sulfonyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[5-(4-morpholinylcarbonyl)-3-thienyl]sulfonyl}morpholine is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in the field of medicine. This compound is known for its unique structure and properties that make it an ideal candidate for various research studies. In
作用機序
The mechanism of action of 4-{[5-(4-morpholinylcarbonyl)-3-thienyl]sulfonyl}morpholine is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases. For example, it has been found to inhibit the activity of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[5-(4-morpholinylcarbonyl)-3-thienyl]sulfonyl}morpholine vary depending on the specific application and dosage. However, some of the common effects include anti-tumor and anti-inflammatory properties, regulation of blood glucose levels, and a protective effect on the heart.
実験室実験の利点と制限
One of the main advantages of using 4-{[5-(4-morpholinylcarbonyl)-3-thienyl]sulfonyl}morpholine in lab experiments is its unique structure and properties, which make it an ideal candidate for various research studies. Additionally, this compound has shown promising results in the treatment of various diseases, making it a valuable tool for drug discovery and development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
将来の方向性
There are several future directions for research on 4-{[5-(4-morpholinylcarbonyl)-3-thienyl]sulfonyl}morpholine. One of the main areas of focus is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, research is needed to explore the safety and toxicity of this compound, as well as its potential side effects.
合成法
The synthesis of 4-{[5-(4-morpholinylcarbonyl)-3-thienyl]sulfonyl}morpholine is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction between 4-morpholinylcarbonyl chloride and 3-thiophenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with morpholine to obtain the final compound.
科学的研究の応用
4-{[5-(4-morpholinylcarbonyl)-3-thienyl]sulfonyl}morpholine has been extensively studied for its potential applications in the field of medicine. This compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. It has been found to have anti-tumor and anti-inflammatory properties, making it an ideal candidate for cancer treatment. It has also been shown to regulate blood glucose levels and improve insulin sensitivity, making it useful in the treatment of diabetes. Additionally, it has been found to have a protective effect on the heart and can be used in the treatment of cardiovascular diseases.
特性
IUPAC Name |
morpholin-4-yl-(4-morpholin-4-ylsulfonylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S2/c16-13(14-1-5-19-6-2-14)12-9-11(10-21-12)22(17,18)15-3-7-20-8-4-15/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDLOQURDIBFDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CS2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenyl)-4-{[(4-methoxy-2-nitrophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5116644.png)

![N-{2-[2-(mesityloxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5116674.png)
![N-[1-(1-adamantyl)-2-(dimethylamino)-2-oxoethyl]-4-nitrobenzamide](/img/structure/B5116684.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5116687.png)
![N-ethyl-2-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-2-propen-1-amine](/img/structure/B5116694.png)
![N,N-diethyl-1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5116697.png)
![5-{5-[(benzyloxy)methyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5116705.png)


![4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5116724.png)
![3-{[(3R*,4R*)-4-(1-azepanyl)-3-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5116727.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5116728.png)